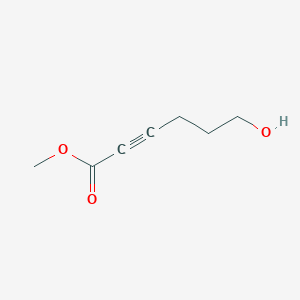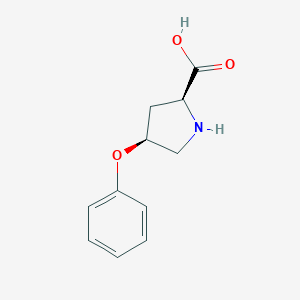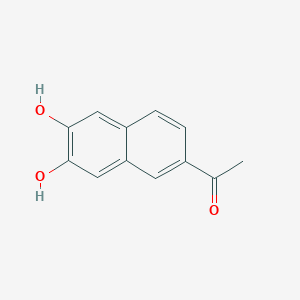
1-(6,7-Dihydroxynaphthalen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,7-Dihydroxynaphthalen-2-yl)ethanone, also known as 2-Hydroxy-1-naphthaldehyde, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a derivative of naphthalene and is commonly used in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 1-(6,7-Dihydroxynaphthalen-2-yl)ethanone is not fully understood. However, studies have shown that the compound can bind to metal ions such as copper and iron, which may contribute to its anti-cancer activity. Additionally, the compound has been shown to induce apoptosis in cancer cells, which may be another mechanism of action.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(6,7-Dihydroxynaphthalen-2-yl)ethanone has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity. The compound has also been shown to have antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(6,7-Dihydroxynaphthalen-2-yl)ethanone in lab experiments is its versatility. The compound can be used as a starting material in the synthesis of other organic compounds, as well as a fluorescent probe for the detection of metal ions. Additionally, the compound has been shown to have anti-cancer activity, which may be of interest to researchers studying cancer. One limitation of using 1-(6,7-Dihydroxynaphthalen-2-yl)ethanone is its potential toxicity. Studies have shown that the compound can be toxic to certain cell lines at high concentrations.
Orientations Futures
There are several future directions for research on 1-(6,7-Dihydroxynaphthalen-2-yl)ethanone. One area of interest is the compound's potential as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of the compound and to determine its efficacy in vivo. Additionally, the compound's potential as a fluorescent probe for the detection of metal ions could be further explored. Finally, the synthesis of other organic compounds using 1-(6,7-Dihydroxynaphthalen-2-yl)ethanone as a starting material could be investigated.
Méthodes De Synthèse
The synthesis of 1-(6,7-Dihydroxynaphthalen-2-yl)ethanone can be achieved through several methods. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl acetate in the presence of a catalytic amount of sodium hydroxide. Another method involves the reaction of 2-naphthol with acetic anhydride in the presence of a catalyst such as sulfuric acid, followed by oxidation of the resulting intermediate with potassium permanganate.
Applications De Recherche Scientifique
1-(6,7-Dihydroxynaphthalen-2-yl)ethanone has been widely used in scientific research due to its various applications. It has been used as a starting material in the synthesis of other organic compounds such as Schiff bases, quinoline derivatives, and coumarins. The compound has also been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. Additionally, 1-(6,7-Dihydroxynaphthalen-2-yl)ethanone has been studied for its potential as an anti-cancer agent.
Propriétés
Numéro CAS |
118199-17-0 |
|---|---|
Nom du produit |
1-(6,7-Dihydroxynaphthalen-2-yl)ethanone |
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1-(6,7-dihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)8-2-3-9-5-11(14)12(15)6-10(9)4-8/h2-6,14-15H,1H3 |
Clé InChI |
WNQGLACNLXOWMK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=CC(=C(C=C2C=C1)O)O |
SMILES canonique |
CC(=O)C1=CC2=CC(=C(C=C2C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



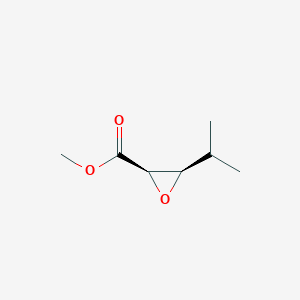
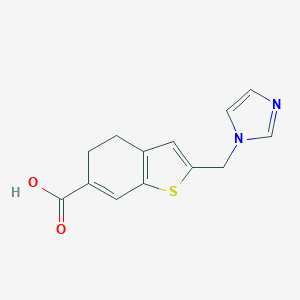
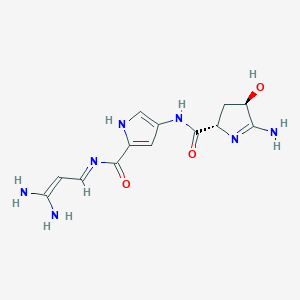
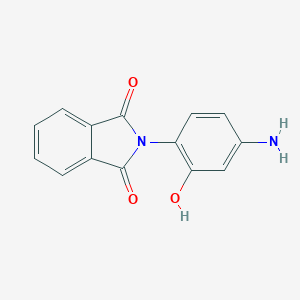
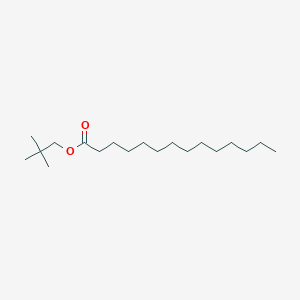
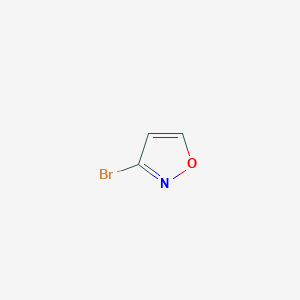
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)
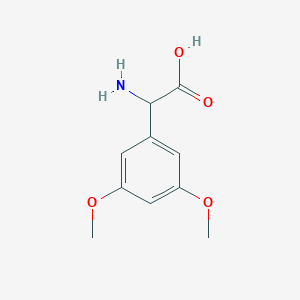
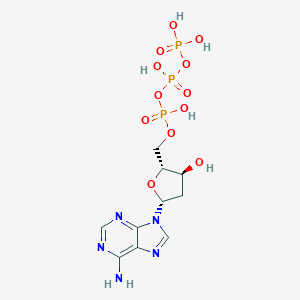
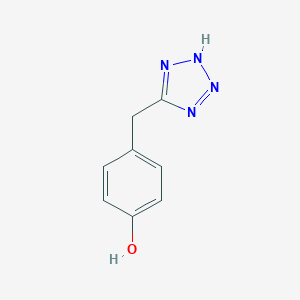
![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)
![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)
